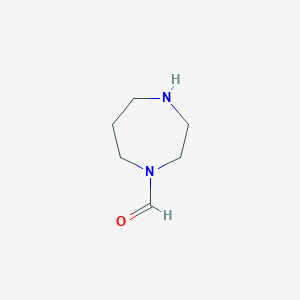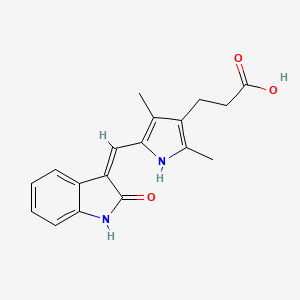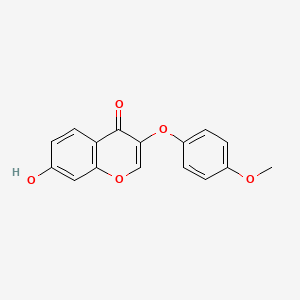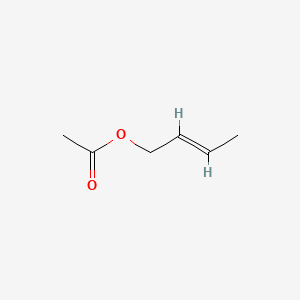
1,4-Diazepane-1-carbaldehyde
描述
1,4-Diazepane-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It is characterized by a six-membered ring consisting of four carbon atoms and two nitrogen atoms, with a carbonyl group at one end of the ring. This compound is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether.
作用机制
1,4-Diazepanes are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms . They are studied as chelating ligands, meaning they can form multiple bonds to a single metal ion . The N-H centers in these compounds can be replaced with many other groups , which could potentially alter their chemical properties and biological activities.
Benzodiazepines, which are structurally related to 1,4-diazepanes, are commonly found in biologically active compounds and pharmaceutical agents . They are synthesized from simple and easily accessible starting materials .
生化分析
Biochemical Properties
1,4-Diazepane-1-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as imine reductases, which catalyze the reductive amination of imines to amines. This interaction is crucial for the synthesis of chiral 1,4-diazepanes, which are important in pharmaceutical applications . Additionally, this compound can form Schiff bases with primary amines, leading to the formation of imines, which are intermediates in various biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability and degradation of proteins by interacting with destabilizing domains (DDs) such as dihydrofolate reductase (ecDHFR) in HeLa cells . This interaction can lead to changes in protein abundance and subsequent effects on cell function. Furthermore, this compound has been implicated in the modulation of gene expression by forming adducts with DNA and RNA, thereby influencing transcriptional and translational processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through the formation of Schiff bases with primary amines. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, the formation of Schiff bases with lysine residues in enzymes can result in the inhibition of enzyme activity by blocking the active site . Additionally, this compound can induce changes in gene expression by forming adducts with nucleic acids, thereby affecting transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding amine and aldehyde. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate protein stability and gene expression . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of amines. The compound can be metabolized by enzymes such as imine reductases, which catalyze the conversion of imines to amines . Additionally, this compound can participate in the formation of Schiff bases, which are intermediates in the biosynthesis of various biomolecules. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the specific cell type . Once inside the cell, this compound can interact with intracellular proteins and nucleic acids, leading to its localization in specific cellular compartments. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and its ability to cross biological membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, this compound can be transported to the nucleus, where it can form adducts with DNA and RNA, thereby influencing gene expression. The compound’s subcellular localization is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazepane-1-carbaldehyde can be synthesized through various methods. One common method involves the reaction of formyl chloride with homopiperazine under Schotten-Baumann conditions, which typically involves the use of an aqueous base . Another method involves the use of N-formylhomopiperazine, which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in butanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,4-Diazepane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Diazepane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving imine reductases.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
相似化合物的比较
Similar Compounds
N-Acetylhomopiperazine: Similar in structure but with an acetyl group instead of a formyl group.
Hexahydro-1,4-diazepine-1-carboxaldehyde: Another similar compound with slight variations in the ring structure.
Uniqueness
1,4-Diazepane-1-carbaldehyde is unique due to its specific ring structure and the presence of a formyl group, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
1,4-diazepane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVQNMOFQXXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426516 | |
| Record name | 1,4-diazepane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29053-62-1 | |
| Record name | 1,4-diazepane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)









